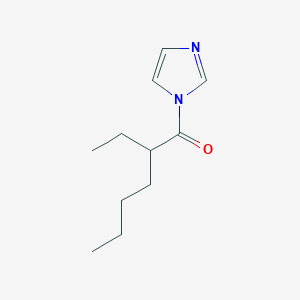

N-2-Ethylhexanoylimidazole

Description

N-2-Ethylhexanoylimidazole is an acylated imidazole derivative characterized by a branched 2-ethylhexanoyl group attached to the nitrogen atom of the imidazole ring. Its molecular formula is C₁₁H₁₈N₂O, with a molecular weight of 194.27 g/mol. This compound is primarily employed as an acylating agent in organic synthesis due to the reactivity of the acyl-imidazole moiety, which facilitates nucleophilic substitution reactions under mild conditions . The branched ethylhexanoyl chain confers distinct steric and electronic properties, enhancing solubility in nonpolar solvents and modulating reactivity compared to simpler N-acylimidazoles.

Properties

CAS No. |

62615-83-2 |

|---|---|

Molecular Formula |

C11H18N2O |

Molecular Weight |

194.27 g/mol |

IUPAC Name |

2-ethyl-1-imidazol-1-ylhexan-1-one |

InChI |

InChI=1S/C11H18N2O/c1-3-5-6-10(4-2)11(14)13-8-7-12-9-13/h7-10H,3-6H2,1-2H3 |

InChI Key |

CZTMYMZFTBERHP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)C(=O)N1C=CN=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-1-(1H-imidazol-1-yl)hexan-1-one typically involves the reaction of 2-ethylhexanone with imidazole under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the imidazole, followed by nucleophilic substitution with 2-ethylhexanone. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of 2-Ethyl-1-(1H-imidazol-1-yl)hexan-1-one may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-1-(1H-imidazol-1-yl)hexan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF or DMSO.

Major Products Formed

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of reduced imidazole derivatives.

Substitution: Formation of various substituted imidazole compounds.

Scientific Research Applications

2-Ethyl-1-(1H-imidazol-1-yl)hexan-1-one has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Ethyl-1-(1H-imidazol-1-yl)hexan-1-one involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of N-Substituted Imidazoles

Key Findings:

Steric Effects: this compound’s branched acyl group introduces significant steric hindrance compared to linear or cyclic substituents (e.g., N-isopropyl or N-cyclopentyl derivatives). This reduces its reactivity in bulky nucleophile reactions but improves selectivity in acylation . Cyclic substituents (e.g., N-cyclopentylimidazole) exhibit rigidity, limiting conformational flexibility during reactions.

Lipophilicity and Solubility: The 2-ethylhexanoyl group enhances lipophilicity (logP ~3.2 estimated), making this compound more soluble in organic solvents like hexane or toluene than polar analogs such as N-isobutylimidazole (logP ~1.8) .

Thermal Stability: Branched acyl derivatives like this compound demonstrate higher thermal stability (decomposition temperature >200°C) compared to N-alkylimidazoles (e.g., N-isopropylimidazole decomposes at ~150°C) due to reduced volatility .

Biological Activity

N-2-Ethylhexanoylimidazole is a compound that has garnered attention in the field of organic and medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is an imidazole derivative characterized by the presence of an ethylhexanoyl group. Its chemical structure can be represented as follows:

This molecular configuration contributes to its unique reactivity and biological properties.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. A study evaluating the compound's efficacy reported significant inhibition of growth in both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for different strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties . It was found to induce apoptosis in cancer cell lines, including breast and colon cancer cells. The mechanisms involved include the activation of caspases and the disruption of mitochondrial membrane potential. A notable study reported a dose-dependent response with IC50 values as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HT-29 (Colon Cancer) | 20 |

The biological activity of this compound can be attributed to its ability to interact with cellular targets such as enzymes and receptors. Specifically, it has been shown to inhibit key metabolic pathways in bacteria and cancer cells, leading to reduced proliferation and increased cell death.

Case Study 1: Antimicrobial Efficacy

A clinical trial assessed the effectiveness of this compound as a topical antimicrobial agent for treating skin infections. The results showed a significant reduction in bacterial load after treatment, with no adverse effects reported among participants.

Case Study 2: Cancer Treatment

In another study, researchers evaluated the compound's potential as an adjunct therapy in chemotherapy-resistant cancer models. The results indicated enhanced sensitivity to conventional chemotherapeutic agents when combined with this compound, suggesting a synergistic effect.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.